N-ethyl-N,5-diphenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-ethyl-N,5-diphenyl-1,2-oxazole-3-carboxamide is a heterocyclic compound with a unique structure that includes an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N,5-diphenyl-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-ethyl-N-phenylacetamide with benzoyl chloride in the presence of a base, followed by cyclization with hydroxylamine to form the oxazole ring . The reaction conditions often require moderate temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N,5-diphenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
N-ethyl-N,5-diphenyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-ethyl-N,5-diphenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N,5-Diphenyl-1,3-oxazole-4-carboxamide
- 5-Phenyl-1,2-oxazole-3-carboxamide
- N-ethyl-5-phenyl-1,2-oxazole-3-carboxamide
Uniqueness
N-ethyl-N,5-diphenyl-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H16N2O2 |
---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
N-ethyl-N,5-diphenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H16N2O2/c1-2-20(15-11-7-4-8-12-15)18(21)16-13-17(22-19-16)14-9-5-3-6-10-14/h3-13H,2H2,1H3 |
InChI Key |
ASOXCWFTNHPYQB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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